6-(Dimethylphosphoryl)nicotinonitrile

Catalog No.
S8424021
CAS No.
M.F
C8H9N2OP
M. Wt
180.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Dimethylphosphoryl)nicotinonitrile

Product Name

6-(Dimethylphosphoryl)nicotinonitrile

IUPAC Name

6-dimethylphosphorylpyridine-3-carbonitrile

Molecular Formula

C8H9N2OP

Molecular Weight

180.14 g/mol

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3

InChI Key

HDOHCPOIHOADFX-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=NC=C(C=C1)C#N

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C#N

6-(Dimethylphosphoryl)nicotinonitrile is an organic compound characterized by the presence of a dimethylphosphoryl group attached to a nicotinonitrile structure. Its molecular formula is C10H12N2O2P, and it possesses a molecular weight of approximately 239.19 g/mol. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a nitrile functional group (-C≡N) that contributes to its chemical reactivity and biological properties.

Due to its functional groups:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for the introduction of different nucleophiles.
  • Hydrolysis: The dimethylphosphoryl group can be hydrolyzed under acidic or basic conditions, leading to the formation of phosphoric acid derivatives.
  • Reduction: Reduction reactions can convert the nitrile group into an amine, which may have significant implications in medicinal chemistry.

These reactions highlight the compound's versatility in organic synthesis and potential applications in pharmaceuticals.

Research indicates that 6-(Dimethylphosphoryl)nicotinonitrile exhibits biological activity that may be relevant for pharmaceutical development. Compounds with similar structures are often investigated for their potential as enzyme inhibitors, particularly in relation to acetylcholinesterase inhibition, which is significant in treating neurodegenerative diseases like Alzheimer's. The presence of the dimethylphosphoryl group is particularly noteworthy as it may enhance binding affinity to biological targets.

The synthesis of 6-(Dimethylphosphoryl)nicotinonitrile typically involves several steps:

  • Preparation of Nicotinonitrile: This can be achieved through the reaction of nicotinic acid with appropriate reagents to form the corresponding nitrile.
  • Phosphorylation: The introduction of the dimethylphosphoryl group can be performed using phosphorus oxychloride or similar phosphorylating agents in the presence of a base.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to obtain high purity suitable for biological testing.

6-(Dimethylphosphoryl)nicotinonitrile has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders.
  • Agriculture: It may serve as an intermediate in synthesizing pesticides or herbicides due to its biological activity against pests.
  • Chemical Research: As a versatile building block, it can be utilized in synthesizing more complex organic molecules.

Studies on 6-(Dimethylphosphoryl)nicotinonitrile's interactions with biological systems are crucial for understanding its pharmacological potential. Preliminary research suggests that this compound may interact with specific enzymes and receptors, affecting neurotransmitter levels or other biochemical pathways. Detailed interaction studies using techniques such as molecular docking and enzyme kinetics are necessary to elucidate its mechanism of action.

Several compounds share structural similarities with 6-(Dimethylphosphoryl)nicotinonitrile, allowing for comparative analysis:

Compound NameStructureUnique Features
6-(Dimethylamino)nicotinonitrileContains a dimethylamino group instead of dimethylphosphorylPotentially different biological activity due to amino group's properties
Nicotinic acidA simpler analog without the nitrile or phosphoryl groupsLacks the reactivity associated with nitriles and phosphates
Methyl 5-(dimethylphosphoryl)furan-2-carboxylateContains a furan ring instead of pyridineDifferent reactivity patterns due to furan's electron-rich nature

The uniqueness of 6-(Dimethylphosphoryl)nicotinonitrile lies in its combination of the dimethylphosphoryl group and the nitrile functionality on a pyridine ring, which may provide distinct chemical reactivity and biological effects compared to related compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

180.045249913 g/mol

Monoisotopic Mass

180.045249913 g/mol

Heavy Atom Count

12

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